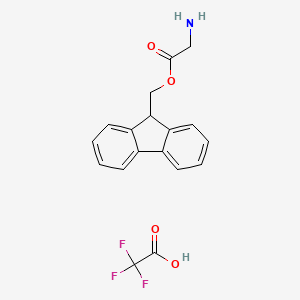

(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid

Beschreibung

(9H-Fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid (TFA) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for amine functionalities, enabling selective deprotection under mild acidic conditions (e.g., using piperidine). The trifluoroacetate counterion enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .

Key structural features include:

- Fmoc group: A photolabile, acid-labile protecting group derived from 9-fluorenylmethanol.

- Aminoacetate backbone: Provides a scaffold for peptide bond formation.

- TFA counterion: Improves solubility and stabilizes the ammonium ion during synthesis.

This compound is critical in producing bioactive peptides and combinatorial libraries due to its reversible protection mechanism and compatibility with automated synthesis platforms.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl 2-aminoacetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2.C2HF3O2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;3-2(4,5)1(6)7/h1-8,15H,9-10,17H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYMDXGHPDFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid typically involves the reaction of (9H-fluoren-9-yl)methyl chloride with glycine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with trifluoroacetic acid to obtain the final product.

Industrial Production Methods

In industrial settings, the production of (9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biochemical pathways and as a probe in biological assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form stable complexes with metal ions, which can be used in catalysis and other applications.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

The following Fmoc-protected acetic acid derivatives exhibit structural modifications that influence their physicochemical properties and applications:

Physicochemical Properties

- Solubility : The TFA counterion in the parent compound improves solubility in polar aprotic solvents (e.g., DMF, DCM). Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility due to their basic nitrogen atoms .

- Stability : All Fmoc derivatives are sensitive to light and acidic conditions. Brominated analogs (e.g., N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide, ) show reduced stability under nucleophilic conditions due to the reactive C-Br bond .

- Reactivity : Phenylacetic acid derivatives (e.g., ) are prone to electrophilic aromatic substitution, while alkylated variants (e.g., ) undergo alkylation or oxidation reactions .

Research Findings and Data Tables

Comparative Reactivity in Deprotection

| Compound | Deprotection Agent | Time (h) | Efficiency (%) | Reference |

|---|---|---|---|---|

| Parent Compound | 20% Piperidine/DMF | 0.5 | 98 | |

| Fmoc-piperazine acetic acid | 20% Piperidine/DMF | 0.75 | 95 | |

| Brominated Analog | 10% TFA/DCM | 2.0 | 85 |

Solubility Profiles

| Compound | Solubility in DMF (mg/mL) | Solubility in Water (mg/mL) |

|---|---|---|

| Parent Compound | 150 | <1 |

| Piperazine Derivative | 120 | 15 |

| Phenylacetic Acid Analog | 90 | <1 |

Biologische Aktivität

The compound (9H-fluoren-9-yl)methyl 2-aminoacetate, trifluoroacetic acid (often referred to as Fmoc-Amino Acid derivatives) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of (9H-fluoren-9-yl)methyl 2-aminoacetate typically involves several steps, often utilizing trifluoroacetic acid (TFA) as a key reagent. TFA not only serves as a solvent but also plays a crucial role in deprotecting various functional groups during the synthesis process. The general synthetic pathway includes:

- Formation of the Fluorene Backbone : The fluorene structure is synthesized through cyclization reactions involving aromatic compounds.

- Acylation : The amino acid is introduced via acylation, often using coupling agents like HATU or DIC to facilitate the reaction.

- Deprotection : TFA is used to remove protecting groups, yielding the final product in a purifiable form.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer activities of fluorene-based compounds, including derivatives of (9H-fluoren-9-yl)methyl 2-aminoacetate. For instance, compounds derived from fluorene structures have shown promising results against various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) .

Table 1: Anticancer Activity of Fluorene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fmoc-Amino Acid 1 | A549 | 15 | |

| Fmoc-Amino Acid 2 | MDA-MB-231 | 10 | |

| Fmoc-Amino Acid 3 | WI-38 (Fibroblast) | >50 |

These compounds exhibit mechanisms that may involve the inhibition of target enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both cancer cells and bacteria . This dual action enhances their potential as therapeutic agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on normal and cancer cell lines reveal that while some fluorene derivatives exhibit significant anticancer properties, they also show varying degrees of toxicity towards normal cells. For example, certain derivatives have an IC50 greater than 50 µM against normal fibroblasts, indicating a selective toxicity towards cancerous cells .

Case Studies

-

Fluorene-Based Thiazolidinones and Azetidinones :

- A study synthesized novel thiazolidinone and azetidinone derivatives from fluorene scaffolds. These compounds were tested against multidrug-resistant strains, showing enhanced antimicrobial activity compared to traditional antibiotics like vancomycin and gentamicin .

- The mode of action was elucidated through molecular docking studies that indicated strong binding interactions with DHFR.

- Peptidomimetic Inhibitors :

Q & A

Q. Table 1: NMR Signatures for TFA and Fmoc Derivatives

| Compound/Feature | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

|---|---|---|---|

| Free TFA | 11.5 (broad) | -75.3 (t, J=3.1 Hz) | |

| Fmoc-protected amine | 7.2–7.8 (aromatic H) | – |

Q. Table 2: Optimization of TFA Cleavage Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| TFA Concentration | 20–50% (v/v) | >90% deprotection |

| Reaction Time | 1–2 hours | Minimizes aspartimide |

| Temperature | 0–4°C | Reduces racemization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.